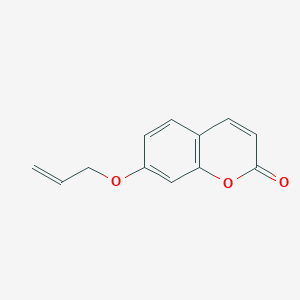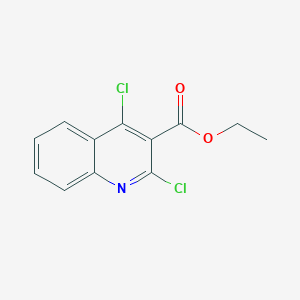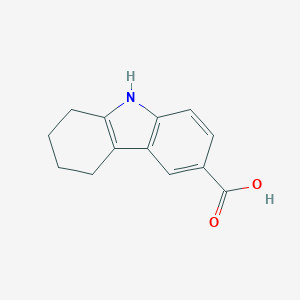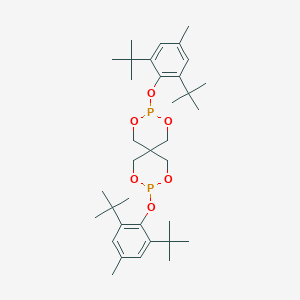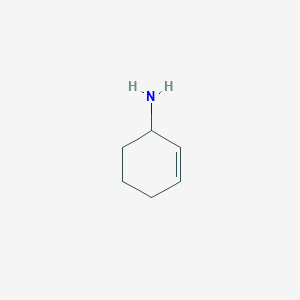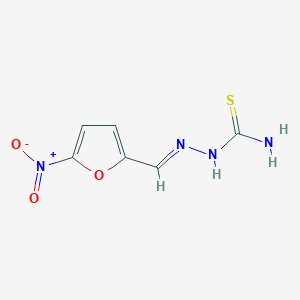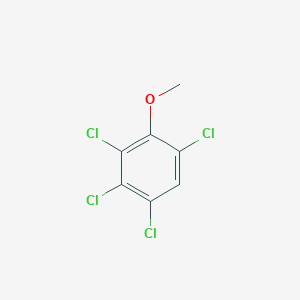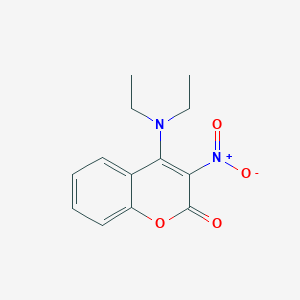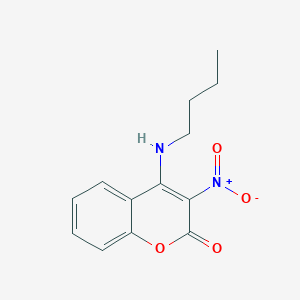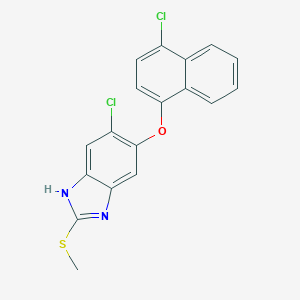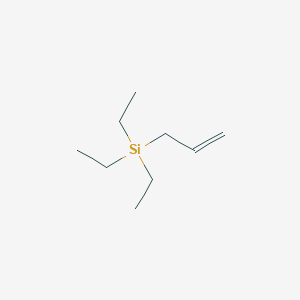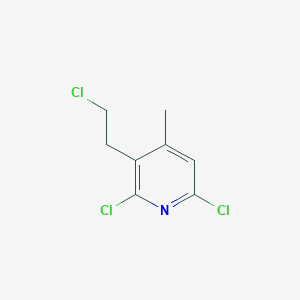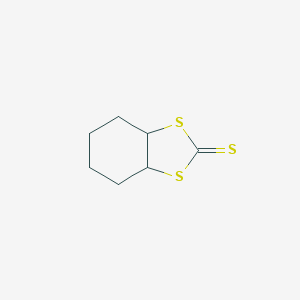
Hexahydro-1,3-benzodithiole-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexahydro-1,3-benzodithiole-2-thione (HBT) is a sulfur-containing heterocyclic compound that has gained attention for its potential applications in various fields, including medicinal chemistry, material science, and environmental chemistry. HBT is a versatile compound that can be synthesized using different methods and has shown promising results in scientific research.
Mécanisme D'action
The mechanism of action of Hexahydro-1,3-benzodithiole-2-thione is not fully understood, but it is believed to involve the interaction of Hexahydro-1,3-benzodithiole-2-thione with biological molecules, such as proteins and nucleic acids. Hexahydro-1,3-benzodithiole-2-thione has been shown to inhibit the activity of enzymes, such as topoisomerase and carbonic anhydrase, which are involved in DNA replication and carbon dioxide transport, respectively. Hexahydro-1,3-benzodithiole-2-thione has also been shown to interact with RNA and inhibit the replication of RNA viruses.
Effets Biochimiques Et Physiologiques
Hexahydro-1,3-benzodithiole-2-thione has been shown to have both biochemical and physiological effects. Biochemically, Hexahydro-1,3-benzodithiole-2-thione has been shown to inhibit the activity of enzymes and interact with biological molecules, such as proteins and nucleic acids. Physiologically, Hexahydro-1,3-benzodithiole-2-thione has been shown to induce apoptosis in cancer cells and inhibit the growth of cancer cells. Hexahydro-1,3-benzodithiole-2-thione has also been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
Hexahydro-1,3-benzodithiole-2-thione has several advantages for lab experiments, including its ease of synthesis, low toxicity, and versatility. Hexahydro-1,3-benzodithiole-2-thione can be synthesized using different methods and has been shown to have potential applications in various fields. However, Hexahydro-1,3-benzodithiole-2-thione also has some limitations for lab experiments, including its low solubility in water and its sensitivity to light and air.
Orientations Futures
There are several future directions for the study of Hexahydro-1,3-benzodithiole-2-thione, including the synthesis of Hexahydro-1,3-benzodithiole-2-thione derivatives with improved properties, the study of the mechanism of action of Hexahydro-1,3-benzodithiole-2-thione, and the development of new applications for Hexahydro-1,3-benzodithiole-2-thione. Hexahydro-1,3-benzodithiole-2-thione derivatives with improved solubility, stability, and bioavailability could have potential applications in drug design and material science. The study of the mechanism of action of Hexahydro-1,3-benzodithiole-2-thione could provide insights into its interactions with biological molecules and its potential therapeutic applications. The development of new applications for Hexahydro-1,3-benzodithiole-2-thione, such as its use in catalysis and energy storage, could further expand its potential applications in various fields.
Méthodes De Synthèse
Hexahydro-1,3-benzodithiole-2-thione can be synthesized using different methods, including the reaction of 2-mercaptoaniline with cyclohexanone in the presence of a catalyst, the reaction of 2-mercaptoaniline with cyclohexanone and sulfur in the presence of a catalyst, and the reaction of 2-mercaptoaniline with elemental sulfur and sodium hydroxide. The most commonly used method for the synthesis of Hexahydro-1,3-benzodithiole-2-thione is the reaction of 2-mercaptoaniline with cyclohexanone in the presence of a catalyst. This method involves the condensation of 2-mercaptoaniline with cyclohexanone to form 2-mercapto-3-cyclohexen-1-one, which is then cyclized using a catalyst to form Hexahydro-1,3-benzodithiole-2-thione.
Applications De Recherche Scientifique
Hexahydro-1,3-benzodithiole-2-thione has shown potential applications in various fields, including medicinal chemistry, material science, and environmental chemistry. In medicinal chemistry, Hexahydro-1,3-benzodithiole-2-thione has been studied for its anticancer, antiviral, and antibacterial properties. Hexahydro-1,3-benzodithiole-2-thione has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In material science, Hexahydro-1,3-benzodithiole-2-thione has been used as a building block for the synthesis of organic materials, such as conducting polymers and metal-organic frameworks. In environmental chemistry, Hexahydro-1,3-benzodithiole-2-thione has been studied for its ability to remove heavy metals from wastewater and soil.
Propriétés
Numéro CAS |
2164-87-6 |
|---|---|
Nom du produit |
Hexahydro-1,3-benzodithiole-2-thione |
Formule moléculaire |
C7H10S3 |
Poids moléculaire |
190.4 g/mol |
Nom IUPAC |
3a,4,5,6,7,7a-hexahydrobenzo[d][1,3]dithiole-2-thione |
InChI |
InChI=1S/C7H10S3/c8-7-9-5-3-1-2-4-6(5)10-7/h5-6H,1-4H2 |
Clé InChI |
FFIFYXTYVXGTRN-UHFFFAOYSA-N |
SMILES |
C1CCC2C(C1)SC(=S)S2 |
SMILES canonique |
C1CCC2C(C1)SC(=S)S2 |
Autres numéros CAS |
2164-87-6 5726-00-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Methyl-6-nitroso-7-phenyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B186950.png)
